molecular formula C12H13N5O2S2 B2676705 N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021106-62-6

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2676705
CAS No.: 1021106-62-6
M. Wt: 323.39
InChI Key: PXMNEUAILHSECO-UHFFFAOYSA-N
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Description

“N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic compounds that have been found in many biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, and antitumor drugs . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of compounds bearing imidazo[2,1-b]thiazole scaffolds, which are similar to the compound , has been reported . These compounds were designed and synthesized based on the optimization of a virtual screening hit compound .


Molecular Structure Analysis

The thiazole ring in the compound is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including the compound , can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the synthesis of novel heterodiazole analogues, including compounds structurally related to N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide, showing considerable antitumor activity. Specifically, some compounds have shown effectiveness against leukemia, non-small cell lung cancer, CNS cancer, colon cancer, melanoma, and breast cancer cell lines, indicating broad-spectrum antitumor potential (Taher, Georgey, & El-Subbagh, 2012).

Antimicrobial Activity

Further studies have identified derivatives with pronounced antimicrobial activity, highlighting the compound's potential in addressing various bacterial infections. This includes efforts to develop compounds with enhanced cellular permeability and effectiveness against Mycobacterium tuberculosis, suggesting a promising avenue for tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998).

Enzyme Inhibition

Investigations into the compound's mechanism have revealed its role as a potent inhibitor of specific enzymes, such as protein-tyrosine phosphatase 1B (PTP-1B). This enzyme is implicated in the regulation of insulin signaling and glucose homeostasis, indicating the compound's potential in the development of new treatments for diabetes and related metabolic disorders (Navarrete-Vázquez et al., 2012).

Drug Discovery Challenges

Some derivatives of this compound have been studied for their potential in antiviral drug discovery, addressing diseases such as dengue fever and HIV. These studies contribute to understanding the compound's role in new therapeutic strategies, highlighting the challenges and opportunities in antiviral drug development (De Clercq, 2009).

Mechanism of Action

While the exact mechanism of action of “N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide” is not specified in the sources, thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, and antitumor drugs . These activities are likely due to interactions with various biological targets.

Future Directions

Thiazoles have been the focus of much research due to their diverse biological activities . Future research could focus on further exploring the biological activities of “N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide” and similar compounds, as well as optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S2/c1-2-9(18)14-8-3-4-11(17-16-8)21-7-10(19)15-12-13-5-6-20-12/h3-6H,2,7H2,1H3,(H,13,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMNEUAILHSECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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